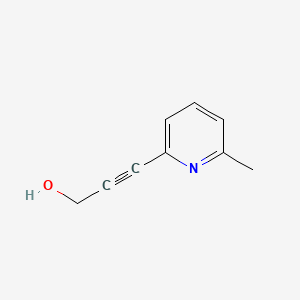

3-(6-Methylpyridin-2-yl)prop-2-yn-1-ol

Description

3-(6-Methylpyridin-2-yl)prop-2-yn-1-ol is a pyridine derivative featuring a propargyl alcohol group (prop-2-yn-1-ol) attached to the 2-position of a 6-methylpyridine ring. Pyridine-based propargyl alcohols are widely utilized as intermediates for pharmaceuticals, ligands in metal catalysis, and precursors for heterocyclic compounds .

Properties

IUPAC Name |

3-(6-methylpyridin-2-yl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-8-4-2-5-9(10-8)6-3-7-11/h2,4-5,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGSGDUAHBSTER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281775 | |

| Record name | 3-(6-Methyl-2-pyridinyl)-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170859-78-6 | |

| Record name | 3-(6-Methyl-2-pyridinyl)-2-propyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170859-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(6-Methyl-2-pyridinyl)-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylpyridin-2-yl)prop-2-yn-1-ol typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylpyridin-2-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

Oxidation: Formation of 3-(6-Methylpyridin-2-yl)prop-2-ynal or 3-(6-Methylpyridin-2-yl)prop-2-ynoic acid.

Reduction: Formation of 3-(6-Methylpyridin-2-yl)prop-2-en-1-ol or 3-(6-Methylpyridin-2-yl)propan-1-ol.

Substitution: Formation of 3-(6-Methylpyridin-2-yl)prop-2-yn-1-chloride or 3-(6-Methylpyridin-2-yl)prop-2-yn-1-bromide.

Scientific Research Applications

3-(6-Methylpyridin-2-yl)prop-2-yn-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(6-Methylpyridin-2-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can undergo cycloaddition reactions, forming covalent bonds with biological macromolecules. Additionally, the pyridine ring can participate in coordination chemistry, binding to metal ions and influencing enzymatic activities .

Comparison with Similar Compounds

Pyridine Derivatives with Varied Substituents

Structural analogs of 3-(6-Methylpyridin-2-yl)prop-2-yn-1-ol differ primarily in substituents on the pyridine ring, which significantly influence their physicochemical properties and reactivity. Key examples include:

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance electrophilicity of the pyridine ring, facilitating nucleophilic substitution reactions. For example, 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol is priced at $400/g, reflecting its utility as a synthetic intermediate .

- Electron-Donating Groups (e.g., OMe, NH₂) : Increase solubility in polar solvents and stability under basic conditions. The 5,6-dimethoxy derivative may exhibit enhanced coordination capability in metal complexes .

- Steric Effects : Bulky substituents (e.g., 2,5-Cl₂) may hinder reactivity at the pyridine ring but improve selectivity in cross-coupling reactions .

Prop-2-yn-1-ol Derivatives with Diverse Aromatic Groups

Replacing the pyridine ring with other aromatic systems alters electronic properties and applications:

A. 3-(4-Fluorophenyl)prop-2-yn-1-ol

- Structure : A para-fluorinated phenyl group attached to the propargyl alcohol.

- Applications : Used in organic synthesis for constructing fluorinated heterocycles and bioactive molecules. The fluorine atom enhances metabolic stability in pharmaceuticals .

B. 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

- Structure : A trifluoromethylphenyl group.

- Applications: Serves as a ligand in metal-catalyzed reactions (e.g., Sonogashira coupling) due to the strong electron-withdrawing -CF₃ group, which stabilizes transition states .

Comparison with Pyridine Derivatives :

- Aromatic Ring Electronics : Pyridine derivatives (e.g., 6-methylpyridin-2-yl) exhibit π-deficient character, enhancing their role in coordination chemistry, while phenyl derivatives (e.g., fluorophenyl) are more π-neutral, favoring electrophilic aromatic substitution .

- Synthetic Routes: Pyridine-based propargyl alcohols are often synthesized via nucleophilic substitution (e.g., reaction of 6-methyl-2-(bromomethyl)pyridine with propargyl alcohol derivatives) , whereas phenyl analogs may utilize Sonogashira or Friedel-Crafts reactions .

Physicochemical and Reactivity Differences

- Solubility: Methoxy and amino-substituted pyridines (e.g., 5,6-dimethoxy) show higher water solubility compared to chloro or trifluoromethyl derivatives .

- Thermal Stability : Electron-withdrawing groups (e.g., Cl, CF₃) increase thermal stability, making these compounds suitable for high-temperature reactions .

- Biological Activity : Fluorinated derivatives (e.g., 3-(4-fluorophenyl)prop-2-yn-1-ol) are explored for antimicrobial and anticancer applications due to enhanced membrane permeability .

Biological Activity

3-(6-Methylpyridin-2-yl)prop-2-yn-1-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a pyridine ring, an alkyne group, and a hydroxyl group. These features suggest potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's molecular framework allows it to participate in various chemical reactions, such as oxidation and substitution, which can modify its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The following sections detail these activities.

Antimicrobial Activity

Studies have shown that this compound has promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Candida albicans | 0.039 |

The compound's effectiveness against these strains suggests that it could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. Preliminary studies indicate that it may inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. The specific mechanisms involved include:

- Covalent Bond Formation : The alkyne group can undergo cycloaddition reactions with biological macromolecules, forming covalent bonds that may disrupt normal cellular functions.

- Enzymatic Interaction : The pyridine ring may coordinate with metal ions in enzymes, altering their activity and potentially leading to cancer cell death.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial and cancerous cells. This interaction can lead to:

- Inhibition of ATP Synthase : Similar compounds have been shown to inhibit ATP synthase in Mycobacterium tuberculosis, suggesting a potential pathway for this compound as well .

Comparative Studies

When compared with structurally similar compounds, such as 3-(5-Methoxy-pyridin-3-yl)-prop-2-yn-1-ol and 3-(6-Methylpyridin-2-yl)propan-1-ol, this compound demonstrates unique reactivity due to the combination of functional groups present. This uniqueness may contribute to its enhanced biological activity.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of pyridine-based compounds for their antibacterial and anticancer activities. In vitro assays indicated that certain modifications to the pyridine ring significantly enhanced the efficacy of these compounds against specific bacterial strains and cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.